5-Hydroxyisophthaloyl dichloride
Description
5-Hydroxyisophthaloyl dichloride (CAS: Not explicitly provided; synonyms include 5-amino-2,4,6-triiodoisophthaloyl dichloride derivatives) is a meta-substituted aromatic diacid chloride characterized by a hydroxyl (-OH) group at the 5-position of the benzene ring and two reactive acyl chloride (-COCl) groups at the 1- and 3-positions. This compound is primarily utilized in organic synthesis, particularly for constructing macrocyclic frameworks such as cyclophanes and piperazinophanes . Its hydroxyl group enhances hydrogen-bonding capabilities, making it valuable in supramolecular chemistry for host-guest interactions .
Properties
CAS No. |
61842-44-2 |
|---|---|
Molecular Formula |
C8H4Cl2O3 |
Molecular Weight |
219.02 g/mol |
IUPAC Name |
5-hydroxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H |
InChI Key |
PVOFLWDXEXGWNT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl |
Other CAS No. |
61842-44-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aromatic Diacid Chlorides
| Compound | Substituents | Yield in Precyclophane Synthesis | Functional Features |
|---|---|---|---|
| Phthaloyl dichloride | None (ortho positions) | 56% | High reactivity, no H-bonding |
| Isophthaloyl dichloride | None (meta positions) | 65% | Meta substitution, no H-bonding |
| Terephthaloyl dichloride | None (para positions) | 59% | Para substitution, no H-bonding |
| This compound | Hydroxyl (meta) | 71% | H-bonding, enhanced solubility |
| Pyridine-2,6-dicarbonyl dichloride | Nitrogen atoms | 67% | Electron-withdrawing, coordination sites |
| Thiophene-2,5-dicarbonyl dichloride | Sulfur atoms | 78% | Electron-rich, π-interactions |
Key Observations:
Reactivity and Yield: this compound exhibits a higher yield (71%) in precyclophane synthesis compared to non-hydroxylated analogs like phthaloyl (56%) and terephthaloyl dichlorides (59%) . Thiophene-2,5-dicarbonyl dichloride achieves the highest yield (78%), likely due to sulfur’s electron-rich nature, which facilitates π-π interactions and stabilizes transition states .
Functional Group Influence: The hydroxyl group in this compound introduces hydrogen-bonding sites, enabling the design of macrocycles with tailored host-guest binding properties. In contrast, pyridine-2,6-dicarbonyl dichloride provides nitrogen coordination sites for metal complexation, and thiophene derivatives enable π-stacking interactions . Non-hydroxylated analogs (e.g., isophthaloyl dichloride) lack these secondary interactions, limiting their utility in applications requiring molecular recognition.
Electronic Effects: Electron-withdrawing groups (e.g., pyridine’s nitrogen) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
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